molecular formula C18H17N3O5S B2395188 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 864976-81-8

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

Número de catálogo: B2395188
Número CAS: 864976-81-8
Peso molecular: 387.41
Clave InChI: DHVHOEJAAMKTBY-HNENSFHCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and early-stage drug discovery. Compounds within the benzothiazole class are extensively investigated for their diverse biological activities, positioning them as valuable scaffolds for developing therapeutic agents. Recent scientific literature highlights that structurally similar N-(benzo[d]thiazol-2-yl)acetamide derivatives have been identified as novel BCR-ABL1 inhibitors through structure-based virtual screening, showing potent anti-tumor effects in models of chronic myeloid leukemia (CML) . These related compounds demonstrate promising synergistic effects when combined with established therapeutics like asciminib, suggesting a potential role in combination therapy strategies to overcome drug resistance . Furthermore, other 6-nitrobenzo[d]thiazol-2-amine derivatives have shown efficacy in non-oncological research, such as ameliorating ethanol-induced fatty liver disease in model organisms by inhibiting lipogenesis and promoting anti-inflammatory expression . The presence of the nitro group and the phenoxyacetamide moiety in its structure is characteristic of compounds studied for their potential to interact with various enzymatic targets. This reagent provides researchers with a high-quality chemical tool to explore these and other biological pathways. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Propiedades

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-10-9-20-15-8-7-13(21(23)24)11-16(15)27-18(20)19-17(22)12-26-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVHOEJAAMKTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structural features, including a nitro group and a methoxyethyl substituent, suggest significant potential for various biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Nitro group : Often associated with antimicrobial and anticancer properties.
  • Methoxyethyl side chain : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminobenzenethiol with an appropriate aldehyde.
  • Nitration : Introduction of the nitro group using nitrating agents.
  • Alkylation : Incorporation of the methoxyethyl substituent through alkylation reactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, benzothiazole derivatives have been shown to activate procaspase-3, leading to apoptosis in cancer cells. Studies have highlighted that:

  • Compounds similar to this compound can induce apoptosis by activating caspase pathways, particularly in cancer cell lines such as U937 and MCF-7 .

Antimicrobial Activity

The presence of the nitro group in the compound is linked to antimicrobial effects. Structure-activity relationship (SAR) studies suggest that:

  • Compounds with a nitrobenzothiazole structure exhibit antimicrobial properties against various pathogens .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Pathway Modulation : It can modulate signaling pathways related to apoptosis and oxidative stress .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals:

Compound NameStructural FeaturesBiological Activity
6-NitrobenzothiazoleNitro group on benzothiazoleAntimicrobial
2-Amino-5-nitrophenolAmino and nitro groupsAnticancer
Benzodioxole derivativesDioxole ring systemAnti-inflammatory

These comparisons highlight unique aspects of this compound while demonstrating common pharmacological themes.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Caspase Activation Study : Research demonstrated that certain benzothiazole derivatives activated procaspase-3 effectively, suggesting a similar potential for the target compound .
  • Antimicrobial Efficacy : A study showed that derivatives with a nitro group exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications in infectious diseases.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Nitrobenzothiazole Derivatives
  • Compound 6d (): N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Key Features: The nitro group at the 6-position and a thiadiazole-thioacetamide substituent. Bioactivity: Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.28 μM) and antiproliferative activity against cancer cell lines (e.g., HepG2, IC₅₀ = 2.34 μM) . Comparison: The thiadiazole-thio group enhances hydrophobic interactions in VEGFR-2 binding compared to the phenoxy group in the target compound.
Trifluoromethylbenzothiazole Derivatives ()
  • Examples :
    • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide
    • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide
    • Key Features : Trifluoromethyl (electron-withdrawing) at the 6-position and methoxyphenyl/phenyl acetamide substituents.
    • Bioactivity : Patent data suggest utility in inflammation or metabolic disorders, though specific IC₅₀ values are undisclosed.
    • Comparison : The trifluoromethyl group improves metabolic stability over nitro but may reduce electrophilicity critical for covalent kinase interactions .
STING Agonist ()
  • Compound: A benzothiazole with carbamoylpyridin-amino and hydroxypropoxy substituents. Key Features: Carbamoyl and amino groups enhance solubility and STING protein engagement. Comparison: Demonstrates how polar substituents redirect activity from kinase inhibition () to immune modulation .
Pivalamide Analog ()
  • Compound: (Z)-N-(3-(2-Methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide Key Features: Replaces phenoxyacetamide with a bulkier pivalamide group. Comparison: Increased steric hindrance likely reduces binding affinity to VEGFR-2 but may improve metabolic stability .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 6d () Trifluoromethyl Analog () STING Agonist ()
logP Estimated ~3.1 (moderate lipo.) 2.8 (calculated) ~3.5 (CF₃ increases lipo.) ~1.9 (polar groups)
Solubility (µg/mL) Low (phenoxy group) 12.5 (experimental) Not reported High (carbamoyl)
Metabolic Stability Moderate (nitro susceptibility) High (thiadiazole-thio) High (CF₃ resists oxidation) Moderate

Molecular Docking and Target Specificity

  • Target Compound: Predicted to bind VEGFR-2 via nitro group (electron-deficient region) and phenoxyacetamide (hydrogen bonding).
  • Compound 6d : Docking shows thiadiazole-thio group occupies a hydrophobic pocket in VEGFR-2, enhancing affinity .
  • STING Agonist: Carbamoylpyridin-amino moiety interacts with STING’s polar binding site, absent in kinase-targeted analogs .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[d]thiazole core. Key steps include:

  • Nitro-group introduction : Controlled nitration at the 6-position of the benzo[d]thiazole ring using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
  • Methoxyethyl substitution : Alkylation of the thiazole nitrogen with 2-methoxyethyl bromide in DMF, catalyzed by K₂CO₃ at 60–70°C for 6–8 hours .
  • Acetamide coupling : Condensation of the intermediate with 2-phenoxyacetic acid using EDCI/HOBt in dichloromethane under nitrogen, monitored by TLC . Yields are optimized by maintaining anhydrous conditions and purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the Z-configuration of the imine bond (δ 8.2–8.5 ppm for the thiazole proton, δ 160–165 ppm for the C=N group) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₉H₁₈N₃O₅S: 416.1021) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What solvents and storage conditions ensure compound stability?

  • Solubility : DMSO or DMF for biological assays; chloroform for synthetic reactions .
  • Stability : Store at –20°C in amber vials under argon to prevent nitro-group reduction or hydrolysis of the acetamide bond .

Advanced Research Questions

Q. How can researchers identify biological targets and quantify inhibitory activity?

  • Target Prediction : Use molecular docking (e.g., AutoDock Vina) to screen against enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the nitro group’s electron-withdrawing properties for active-site interactions .
  • Enzyme Assays : Measure IC₅₀ via fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • Cellular Uptake : Track intracellular accumulation via LC-MS/MS in cell lysates after 24-hour exposure .

Q. What strategies resolve contradictions in reactivity data between synthetic batches?

  • Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., nitration byproducts) and adjust stoichiometry .
  • Side-Product Analysis : Isolate impurities via prep-HPLC and characterize via NMR/MS to identify competing pathways (e.g., over-alkylation at the thiazole nitrogen) .
  • DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature and solvent polarity, using JMP or Minitab to model optimal conditions .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

  • Scaffold Modifications : Replace the methoxyethyl group with bulkier substituents (e.g., cyclopentyl) to enhance hydrophobic interactions with target pockets .
  • Nitro-Group Alternatives : Substitute nitro with cyano or trifluoromethyl to balance electron effects and metabolic stability .
  • Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic half-life (using liver microsomes) to correlate structural changes with bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.